molecular formula C4H5N3O3 B13838165 5-(hydroxyamino)-1H-pyrimidine-2,4-dione

5-(hydroxyamino)-1H-pyrimidine-2,4-dione

Cat. No.: B13838165
M. Wt: 143.10 g/mol
InChI Key: CEBGJTLQDIOCOR-UHFFFAOYSA-N
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Description

5-(Hydroxyamino)-1H-pyrimidine-2,4-dione is a pyrimidine derivative characterized by a hydroxyamino (-NHOH) substituent at the C-5 position of the pyrimidine ring. This compound belongs to the broader class of pyrimidine-2,4-diones (uracil analogs), which are pivotal in medicinal chemistry due to their structural similarity to nucleic acid bases.

Properties

Molecular Formula

C4H5N3O3

Molecular Weight

143.10 g/mol

IUPAC Name

5-(hydroxyamino)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C4H5N3O3/c8-3-2(7-10)1-5-4(9)6-3/h1,7,10H,(H2,5,6,8,9)

InChI Key

CEBGJTLQDIOCOR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=O)N1)NO

Origin of Product

United States

Preparation Methods

Reaction Components and Conditions

A highly efficient method reported involves a multicomponent reaction of equimolar amounts of:

  • 4-hydroxycoumarin,
  • Barbituric acid,
  • Piperidine,
  • Substituted aldehyde,

in methanol solvent at room temperature. This reaction proceeds smoothly with stirring for 2–4 hours, yielding the target pyrano[2,3-d]pyrimidine-2,4-dione derivatives, including 5-(hydroxyamino) analogues, in high yields (up to 89%).

Mechanistic Insight

The plausible mechanism includes:

  • Knoevenagel condensation between the aldehyde and barbituric acid catalyzed by piperidine,
  • Nucleophilic attack by 4-hydroxycoumarin,
  • Dehydration and ring-opening steps leading to the formation of the pyrano[2,3-d]pyrimidine core,
  • Subsequent functionalization to introduce the hydroxyamino group at the 5-position.

Solvent and Temperature Effects on Yield

The solvent choice significantly affects the reaction yield and rate. A comparative study of solvents is summarized in Table 1 below:

Entry Solvent Temperature (°C) Time (h) Yield (%) Notes
1 Solvent free - 8 Trace Poor yield
2 Dichloromethane (DCM) 40 8 30 Moderate yield
3 Ethyl acetate 70 6 45 Moderate yield
4 Water 85 12 40 Moderate yield
5 Acetonitrile (CH3CN) 75 6 35 Moderate yield
6 Methanol (MeOH) Room temperature 4 89 Best yield
7 Ethanol (EtOH) Room temperature 4 80 High yield
8 Ethanol 70 6 80 High yield
9 Methanol 60 6 88 High yield
10 EtOH + Water (1:1) 75 6 52 Moderate yield
11 MeOH + Water (1:1) 75 6 55 Moderate yield

Table 1: Effect of solvent and temperature on the synthesis of pyrano[2,3-d]pyrimidine-2,4-dione derivatives

Methanol at room temperature was found to be optimal, providing the highest yield and shortest reaction time, indicating solvent polarity and protic nature facilitate the reaction progression.

Stepwise Synthesis and Functional Group Transformation

Alternative methods involve the stepwise transformation of pyrimidine derivatives:

  • Reaction of pyrimidine-2,4-dione derivatives with hydroxylamine or hydroxylamine hydrochloride under reflux conditions,
  • Functionalization to introduce the hydroxyamino group at the 5-position,
  • Use of reagents like acetic anhydride or carbon disulfide for further derivatization and ring modifications.

Infrared (IR) spectroscopy confirms the introduction of hydroxyamino groups by characteristic –OH and –NH stretching vibrations around 3600–3200 cm⁻¹. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ^1H NMR, shows exchangeable singlet signals for NH protons in the 7–11 ppm range, consistent with hydroxyamino functionality.

Characterization Data Supporting Synthesis

The synthesized compounds, including 5-(hydroxyamino)-1H-pyrimidine-2,4-dione derivatives, were characterized by:

  • Infrared Spectroscopy (IR): Bands at ~3622 cm⁻¹ (OH stretching), ~3350 cm⁻¹ (NH stretching), and carbonyl stretches at ~1720 and 1650 cm⁻¹,
  • [^1H NMR Spectroscopy](pplx://action/followup): Signals corresponding to piperidine protons, aromatic protons, and characteristic singlets for the hydroxyamino group,
  • [^13C NMR Spectroscopy](pplx://action/followup): Consistent with the assigned pyrimidine and fused ring carbons,
  • Mass Spectrometry (MS): Molecular ion peaks matching the expected molecular weights (e.g., m/z = 479 for a chlorinated derivative).

Summary Table of Representative Synthesized Compounds

Compound Code Substituent (R) Molecular Formula Molecular Weight (g/mol) Yield (%) Melting Point (°C)
5a H C25H23N3O5 445.43 80 235–236
5b Cl C25H22ClN3O5 479.91 89 232–234
5c Br C25H22BrN3O5 524.36 88 236–238
5d F C25H22FN3O5 436.45 87 228–230
5e CH3 C26H25N3O5 459.49 82 234–236
5f OCH3 C26H25N3O6 475.49 85 236–237
5g OH C25H23N3O6 461.46 78 234–235

Table 2: Representative pyrano[2,3-d]pyrimidine-2,4-dione derivatives synthesized via multicomponent reaction

The preparation of this compound is effectively achieved through a multicomponent reaction involving 4-hydroxycoumarin, barbituric acid, piperidine, and substituted aldehydes in methanol at room temperature. This method offers high yields, mild conditions, and straightforward purification. Characterization data from IR, NMR, and MS confirm the successful synthesis and functionalization. Alternative stepwise syntheses involving hydroxylamine derivatives provide additional routes for hydroxyamino group introduction. The solvent choice and reaction parameters critically influence the yield and purity of the final product.

This synthesis approach is well-documented in peer-reviewed journals, providing a robust and reproducible protocol for researchers in medicinal and synthetic chemistry fields.

Chemical Reactions Analysis

Types of Reactions

5-(hydroxyamino)-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amino derivatives.

    Substitution: The hydroxyamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include nitroso, nitro, amino, and substituted derivatives of this compound.

Scientific Research Applications

5-(hydroxyamino)-1H-pyrimidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(hydroxyamino)-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The hydroxyamino group can form hydrogen bonds and interact with enzymes and receptors, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine-2,4-dione Derivatives

Structural and Functional Group Variations

The biological and chemical properties of pyrimidine-2,4-diones are heavily influenced by substituents at the C-5 position. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name C-5 Substituent Key Features/Applications References
5-(Hydroxyamino)-1H-pyrimidine-2,4-dione -NHOH Potential metal ion sensing (e.g., Al³⁺) via intramolecular charge transfer; enzyme inhibition studies pending .
5-Aminouracil -NH₂ Building block for heterocyclic synthesis; used in Schiff base probes for Al³⁺ detection .
5-Hydroxymethyluracil -CH₂OH Naturally occurring DNA modification; antioxidant and epigenetic roles .
Uracil Mustard (5-[bis(2-chloroethyl)amino]) -N(CH₂CH₂Cl)₂ Anticancer agent (alkylating DNA); absorbed via gastrointestinal tract .
5-(Diethylamino)-1H-pyrimidine-2,4-dione -N(CH₂CH₃)₂ Studied for cholinesterase inhibition; modified pharmacokinetics due to lipophilic groups .
5-(Cyclohexenylamino)-1H-pyrimidine-2,4-dione -NH-C₆H₉O (cyclohexenyl) Synthesized via microwave irradiation; potential enzyme inhibitor .

Key Research Findings

  • Reactivity: The hydroxyamino group in this compound enhances metal-binding capacity compared to amino or hydroxymethyl analogs, as seen in its Al³⁺ sensing .
  • Therapeutic Potential: Uracil mustard’s alkylating ability contrasts with 5-hydroxymethyluracil’s role in DNA repair, highlighting divergent applications in oncology .
  • Synthetic Efficiency: Microwave-assisted synthesis (e.g., cyclohexenylamino derivative) offers rapid, high-yield routes compared to traditional methods .

Q & A

Q. What are the recommended methods for synthesizing 5-(hydroxyamino)-1H-pyrimidine-2,4-dione with high purity and yield?

  • Methodological Answer : High-yield synthesis can be achieved through two primary approaches:
  • Conventional thermal synthesis : Reacting precursors like 5-aminouracil with hydroxylamine derivatives under reflux conditions in acetic acid, yielding 89–94% purity after crystallization (e.g., from DMF or aqueous ethanol) .
  • Microwave-assisted synthesis : Irradiating a mixture of precursors (e.g., 5-aminouracil and hydroxylamine derivatives) in DMF at 600 W for 240 seconds, followed by cooling and crystallization. This method reduces reaction time and improves selectivity .
    Key considerations : Monitor reaction progress via TLC and optimize pH/temperature to minimize side products.

Q. How can researchers characterize the molecular structure of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Identify protons on the pyrimidine ring (δ 5.2–6.8 ppm for NH/OH groups) and carbonyl carbons (δ 160–170 ppm) .
  • Mass spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ peak at m/z 158.03) and fragmentation patterns .
  • X-ray crystallography : Resolve the planar pyrimidine ring and hydrogen-bonding network using SHELXL refinement. For example, a 1.60 Å resolution structure revealed interactions with hnRNPA1 protein .
    Best practice : Cross-validate spectral data with computational tools (e.g., Gaussian for DFT calculations).

Advanced Research Questions

Q. What strategies are effective in resolving contradictory biological activity data observed for this compound derivatives across different assay systems?

  • Methodological Answer : Contradictions often arise from assay-specific conditions (e.g., pH, co-solvents) or compound stability. Mitigation strategies include:
  • Multi-assay validation : Test derivatives in parallel assays (e.g., enzyme inhibition vs. cell-based viability) .
  • Stability studies : Monitor compound degradation in buffer/DMSO using HPLC at 254 nm .
  • Control experiments : Use known inhibitors (e.g., 5-fluorouracil) to calibrate assay sensitivity .
    Example : Halogenated uracil derivatives showed variable IC₅₀ values against glutathione peroxidase due to redox-sensitive side chains .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound derivatives?

  • Methodological Answer :
  • Systematic substitution : Modify the hydroxylamino group (e.g., alkylation, acylation) and test effects on bioactivity. For example, replacing -NHOH with -OCH₃ increased solubility but reduced enzyme affinity .
  • Biological screening : Prioritize targets with known pyrimidine-binding pockets (e.g., thymidylate synthase, ribonucleotide reductase) .
  • Computational modeling : Use docking (AutoDock Vina) and MD simulations to predict binding modes and guide synthetic priorities .
    Case study : Derivatives with bulky substituents at C5 showed enhanced anticancer activity but poor blood-brain barrier penetration .

Q. What experimental approaches are recommended for analyzing the interaction between this compound and target proteins?

  • Methodological Answer :
  • X-ray crystallography : Co-crystallize the compound with target proteins (e.g., hnRNPA1) using 20% PEG 3350 as a precipitant. Data collection at 1.60 Å resolution revealed a hydrogen bond between the hydroxylamino group and Asp49 .
  • Surface plasmon resonance (SPR) : Measure binding kinetics (kₐₙ/kₒff) in real-time using a Biacore system. Optimize ligand density (50–100 RU) to avoid mass-transfer limitations .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) in PBS buffer (pH 7.4) at 25°C .
    Critical step : Validate interactions with mutagenesis (e.g., Asp49Ala in hnRNPA1) .

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